![molecular formula C14H15NO3 B1299324 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 842973-48-2](/img/structure/B1299324.png)
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C14H15NO3. It is known for its unique structure, which includes a pyrrole ring substituted with a methoxyphenoxyethyl group and a carbaldehyde group.
Preparation Methods
The synthesis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methoxyphenol with 2-bromoethylamine to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrole-2-carbaldehyde under appropriate conditions to yield the target compound . The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Chemical Reactions Analysis
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: This compound has a similar methoxyphenoxy group but differs in the presence of a methoxyphenyl group instead of a pyrrole ring.
2-(2-Methoxyphenoxy)-4’-methoxyacetophenone: This compound also contains a methoxyphenoxy group but has an acetophenone moiety instead of a pyrrole ring.
The uniqueness of this compound lies in its combination of a pyrrole ring with a methoxyphenoxyethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNEVWXBZZJJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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